5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid
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Overview
Description
Synthesis Analysis
Pyrazole nucleus, the core structure of 5-OPDPCA, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular structure of 5-OPDPCA comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The IUPAC Standard InChI isInChI=1S/C12H12N2O3/c1-2-17-12 (16)10-8-11 (15)14 (13-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
. Physical and Chemical Properties Analysis
The molecular weight of 5-OPDPCA is 232.2353 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Structural and Spectral Investigations
Research on pyrazole-4-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has involved combined experimental and theoretical studies. These compounds are characterized using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Density Functional Theory (DFT) is often used for theoretical calculations, providing insights into the molecular structure and electronic properties of these compounds (Viveka et al., 2016).
Synthesis of Condensed Pyrazoles
Pyrazole-4-carboxylates are used as precursors in cross-coupling reactions, like Sonogashira-type reactions, to synthesize various condensed pyrazoles. These pyrazoles are important in creating complex molecular structures with potential applications in various fields, including pharmaceuticals (Arbačiauskienė et al., 2011).
Ring Transformation Studies
Studies on the ring transformations of pyrazole compounds involve converting pyrazole-4-carboxylic acid derivatives into other molecular forms. This type of research is fundamental for understanding chemical reactions and potential applications in synthesizing new compounds (Kirschke et al., 1994).
Antimicrobial Activity
Research has been conducted on pyrazole-4-carboxylic acid derivatives for their antimicrobial activity. Synthesized compounds are evaluated against various microorganisms, providing valuable information for developing new antibacterial and antifungal agents (Vijaya Laxmi et al., 2012).
Structural Characterization
The structural characterization of pyrazole-4-carboxylic acid derivatives involves various spectroscopic techniques. These studies are crucial for determining the molecular structure and potential applications of these compounds (Zheng et al., 2012).
Nonlinear Optical Properties
Some pyrazole-4-carboxylic acid derivatives exhibit nonlinear optical properties, making them candidates for optical applications. These properties are studied using techniques like the z-scan technique, highlighting the potential use of these compounds in optical technologies (Tamer et al., 2015).
Mechanism of Action
Target of Action
The primary targets of the compound “5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid” are currently unknown. This compound is a derivative of pyrazoline , a class of compounds known for their broad range of biological activities . .
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to exhibit a broad range of chemical and biological properties
Cellular Effects
Pyrazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on how the effects of 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Pyrazoles can undergo various metabolic transformations, but the specific enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels, remain to be determined .
Properties
IUPAC Name |
5-oxo-1-phenyl-4H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-8(10(14)15)6-11-12(9)7-4-2-1-3-5-7/h1-6,8H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTODFKYFNAIHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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